

An In-depth Technical Guide to the Kinase Selectivity Profile of Mobocertinib

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Compound of Interest		
Compound Name:	Mobocertinib	
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This technical guide provides a comprehensive overview of the kinase selectivity profile of **mobocertinib** (formerly TAK-788), an oral, irreversible tyrosine kinase inhibitor (TKI). **Mobocertinib** was specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, a class of alterations historically associated with resistance to standard EGFR TKIs in non-small cell lung cancer (NSCLC). This document details the quantitative inhibition data, experimental methodologies for key assays, and the signaling pathways affected by **mobocertinib**.

Mechanism of Action

Mobocertinib is an irreversible TKI that forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR. This irreversible binding leads to sustained inhibition of EGFR kinase activity. The structure of **mobocertinib** was designed to specifically target the conformational changes induced by exon 20 insertion mutations, providing selectivity for these mutants over wild-type (WT) EGFR. In addition to its potent activity against EGFR ex20ins mutants, **mobocertinib** also demonstrates inhibitory activity against other EGFR family members, including HER2 and HER4, as well as the B-lymphoid tyrosine kinase (BLK).

Quantitative Kinase Inhibition Profile



Mobocertinib has been profiled against a broad panel of kinases to determine its selectivity. In a comprehensive screen of 490 recombinant human protein kinases, **mobocertinib** at a concentration of 1 μ M inhibited 28 kinases by more than 50%. Notably, this included all 14 members of the EGFR family that were tested.

Table 1: Inhibitory Activity of Mobocertinib against EGFR Mutants and Wild-Type EGFR

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **mobocertinib** against various EGFR mutants and WT EGFR in cellular assays using Ba/F3 cells, unless otherwise specified.



Kinase Target	Mutation Type	IC50 (nM)
EGFR	Wild-Type	34.5
EGFR	Exon 20 Insertions	
NPG	4.3	_
ASV	10.9	
FQEA	11.8	
NPH	18.1	_
SVD	22.5	
EGFR	Common Activating Mutations	
del19 (D)	2.7	
L858R (L)	21.3	
EGFR	T790M Resistance Mutations	
del19/T790M (DT)	2.7	
L858R/T790M (LT)	16.2	
EGFR	Uncommon Activating Mutations	
G719A	3.5	-
G719S	20.2	-
S768I	13.9	-
L861Q	14.8	-
L861R	15.1	-
EGFR	Resistance to Irreversible TKIs	-
L858R/T790M/C797S (LTC)	>10,000	-

Data sourced from cellular assays in Ba/F3 cells.



Table 2: Inhibitory Activity of Mobocertinib Against Other Kinases

Mobocertinib has demonstrated potent inhibition of other kinases, primarily within the EGFR family.

Kinase Target	IC50 (nM)
HER2 (ERBB2)	<2
HER4 (ERBB4)	<2
BLK	<2

IC50 values are less than 2 nM for all 14 EGFR family members tested, as well as BLK.

Experimental Protocols

The kinase selectivity of **mobocertinib** has been primarily determined through in vitro kinase assays. The broad kinome screening was conducted by Reaction Biology Corporation utilizing their Kinase HotSpot[™] platform.

In Vitro Kinase Assay (Reaction Biology HotSpot[™] Platform)

Objective: To determine the inhibitory activity of **mobocertinib** against a large panel of recombinant human protein kinases.

Methodology: The HotSpotsM assay is a radioisotope-based filter binding assay that measures the transfer of the gamma-phosphate of ATP to a protein or peptide substrate.

- Reaction Components: The assay is performed in a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij35. Specific required cofactors are added for individual kinases.
- Enzyme and Substrate: A specific kinase (5-10 mU) and its corresponding peptide or protein substrate are prepared in the reaction buffer.

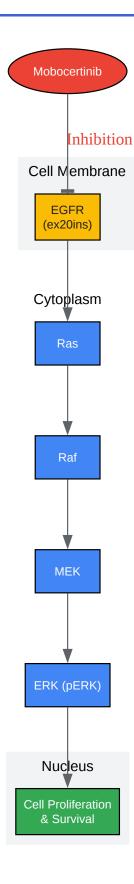


- Compound Incubation: Mobocertinib is delivered to the reaction mixture and incubated for approximately 20 minutes.
- Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [y-33P-ATP] to a final concentration of 10 μM.
- Incubation: The reaction is allowed to proceed for a defined period, typically 40 minutes to 2 hours, at which point the reaction is terminated.
- Detection: The reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The filter captures the phosphorylated substrate, while the unreacted [γ-33P-ATP] is washed away.
- Data Analysis: The radioactivity retained on the filter is measured using a scintillation counter. The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Mobocertinib exerts its therapeutic effect by inhibiting the signaling pathways driven by EGFR and its mutations. The primary downstream pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway.



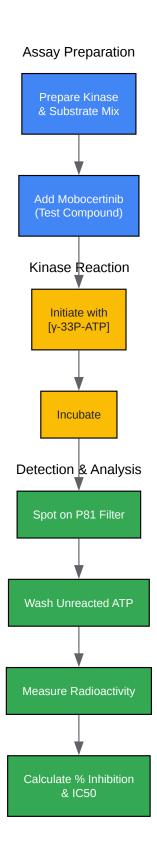


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Caption: EGFR Signaling Pathway Inhibition by Mobocertinib.



The following diagram illustrates the general workflow of the in vitro kinase selectivity screening assay used to profile **mobocertinib**.





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Caption: Workflow for the In Vitro Kinase HotSpot[™] Assay.

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